molecular formula C18H23FN6OS B2982227 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034520-08-4

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2982227
CAS No.: 2034520-08-4
M. Wt: 390.48
InChI Key: VDDOGDVFQUDEGH-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a triazine-based compound featuring a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino (N(CH₃)₂) and pyrrolidin-1-yl (C₄H₈N) groups, respectively. A methyl group at position 2 connects the triazine ring to a 2-((4-fluorophenyl)thio)acetamide moiety. The acetamide linker includes a sulfur atom bonded to a para-fluorinated benzene ring, contributing to its unique electronic and steric profile . The compound’s molecular formula is C₁₈H₂₃FN₆OS, with a molecular weight of 390.4 g/mol.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6OS/c1-24(2)17-21-15(22-18(23-17)25-9-3-4-10-25)11-20-16(26)12-27-14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOGDVFQUDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of 1,3,5-triazine Core: : This step involves the cyclization of appropriate amines and nitriles under acidic or basic conditions.

  • Introduction of Dimethylamino and Pyrrolidinyl Groups: : These groups are attached to the triazine core through nucleophilic substitution reactions.

  • Attachment of Fluorophenyl Group and Thioacetamide: : The final step involves the coupling of a fluorophenylthiol and an acetamide derivative to the functionalized triazine core.

Industrial Production Methods

Industrial production of this compound employs similar synthetic routes but on a larger scale with optimized conditions to improve yield and purity:

  • Reactor Conditions: : High-pressure reactors are often used to facilitate reactions.

  • Catalysts and Reagents: : Catalysts such as transition metals and reagents like anhydrous solvents are used to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of amines or other functionalized derivatives.

  • Substitution: : Halogen or nucleophile substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halides, organometallic reagents.

Major Products

  • Sulfoxides: : Formed from oxidation.

  • Amines: : Resulting from reduction.

  • Substituted Aromatics: : Products of nucleophilic aromatic substitution.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is valuable in several research fields:

Chemistry

  • Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.

  • Analytical Standards: : Used in chromatography and spectroscopy as a reference material.

Biology

  • Enzyme Inhibitors: : Studies show potential as inhibitors for specific enzymes.

  • Molecular Probes: : Employed in fluorescent tagging for imaging studies.

Medicine

  • Drug Development: : Potential therapeutic applications due to its unique binding properties.

  • Pharmacokinetics: : Research into its metabolism and bioavailability.

Industry

  • Agricultural Chemicals: : Component in the synthesis of pesticides or herbicides.

  • Material Science: : Used in the development of new polymers or coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of the fluorophenyl group and the triazine ring allows for high-affinity binding to active sites, thereby modulating the activity of target proteins. Pathways involved include enzyme inhibition and receptor blocking, leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide-Linked Triazines

Compounds such as 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides () share the 1,3,5-triazine core but differ in linker chemistry and substituents. Key distinctions include:

  • Linker: Sulfonamide (-SO₂NH-) vs. acetamide (-CONH-) in the target compound.
  • Substituents: The imidazolidin-2-ylidene group and chloro/methyl substituents in compounds introduce distinct steric and electronic effects compared to the target’s pyrrolidin-1-yl and dimethylamino groups.
  • Synthesis : Both classes employ multi-step nucleophilic substitution on the triazine ring, but the target compound’s acetamide linkage likely requires milder conditions than sulfonamide formation .

Highly Substituted Triazine Derivatives

The compound {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide () demonstrates extreme structural complexity, with multiple dimethylamino-phenyl and hydroxymethyl groups. Compared to the target compound:

  • Substituent Bulk: The compound’s bulky substituents may hinder pharmacokinetic properties (e.g., absorption), whereas the target’s simpler pyrrolidin-1-yl and dimethylamino groups balance hydrophobicity and solubility .
  • Electronic Effects: The conjugated enoyl group in could enhance π-π stacking interactions, absent in the target compound.

Pyrimidine-Based Analogues

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide () replaces the triazine core with pyrimidine. Key comparisons include:

  • Core Heterocycle : Pyrimidine (6-membered, 2 N atoms) vs. triazine (6-membered, 3 N atoms). The reduced nitrogen content in pyrimidine may decrease hydrogen-bonding capacity but improve metabolic stability .
  • Molecular Weight : ’s lower molecular weight (357.4 g/mol vs. 390.4 g/mol ) may improve bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Features
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide C₁₈H₂₃FN₆OS 390.4 1,3,5-Triazine 4-(Dimethylamino), 6-(pyrrolidin-1-yl), 2-((4-fluorophenyl)thio)acetamide Acetamide linker, fluorophenyl thioether
2-[(4-Amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides Varies by R¹/R² N/A 1,3,5-Triazine Sulfonamide linker, imidazolidin-2-ylidene, chloro, methyl Sulfonamide functionality, varied R groups
{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]... Complex N/A 1,3,5-Triazine Multiple dimethylamino groups, benzylidene, hydroxymethyl, but-2-enoyl Highly substituted, complex architecture
2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide C₁₇H₁₆FN₅OS 357.4 Pyrimidine Pyrazole, 2-fluorophenyl acetamide, thioether Pyrimidine core, pyrazole substituent

Key Findings and Implications

  • Triazine vs.
  • Linker Chemistry : Acetamide linkers (target) balance hydrophobicity and solubility, whereas sulfonamides () prioritize polarity .
  • Substituent Design : Bulky groups () may limit bioavailability, while smaller amines (target) optimize pharmacokinetics .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and presents relevant findings from various studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazine ring,
  • A dimethylamino group,
  • A pyrrolidine moiety,
  • A thioacetamide linkage.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various pathogens.

Key Findings:

  • Gram-positive Bacteria : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) reported at 64 µg/mL for certain derivatives .
  • Fungal Pathogens : It has also demonstrated effectiveness against Candida auris and Aspergillus fumigatus, indicating broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of the compound have been explored through various in vitro studies.

Case Studies:

  • MDA-MB-231 Cell Line : The compound exhibited significant cytotoxic effects at concentrations of 1 and 2 µM, disrupting colony formation in breast cancer models .
  • Panc-1 Cell Line : In pancreatic cancer spheroids, the compound reduced cell viability significantly, suggesting potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of the compound appears to be influenced by its structural components:

  • Dimethylamino Group : Enhances interaction with biological targets.
  • Pyrrolidine Moiety : Contributes to the overall stability and efficacy of the compound.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMRSA64 µg/mL
AntifungalCandida aurisNot specified
AnticancerMDA-MB-2311 µM (effective)
AnticancerPanc-1Significant reduction in viability

While specific mechanisms for this compound have yet to be fully elucidated, related compounds have shown that:

  • Inhibition of Cell Proliferation : The compound affects pathways involved in cell growth and survival.
  • Induction of Apoptosis : Preliminary studies suggest that it may trigger programmed cell death in cancer cells.

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves functionalizing a 1,3,5-triazine core. Key steps include:

  • Triazine Core Modification : Substitution at the 4- and 6-positions of the triazine ring with dimethylamine and pyrrolidine groups via nucleophilic aromatic substitution. describes similar triazine derivatives synthesized using sequential substitutions under reflux conditions .
  • Acetamide Linkage : Introduction of the thioacetamide moiety via coupling reactions. For example, details a thioether bond formation using 2-chloro-N-(4-chlorophenyl)acetamide under reflux with sodium acetate in ethanol .
  • Intermediate Isolation : Purification via recrystallization (e.g., ethanol-dioxane mixtures) to isolate intermediates, as seen in triazine-based syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Prioritize the following:

  • NMR Spectroscopy :
    • 1H-NMR : Identify protons on the triazine-methyl group (δ 3.5–4.5 ppm) and pyrrolidine ring (δ 1.5–2.5 ppm for CH2 groups). validates structural assignments using 1H-NMR for similar heterocycles .
    • 13C-NMR : Confirm carbonyl (C=O) and triazine carbons (δ 160–170 ppm).
  • IR Spectroscopy : Detect thioacetamide C=O stretches (~1650–1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE) : Use statistical models to screen variables (e.g., temperature, solvent ratio, catalyst loading). highlights DoE for optimizing flow-chemistry processes, reducing side reactions in sensitive triazine systems .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and heat transfer for exothermic steps (e.g., triazine substitutions), as demonstrated in ’s diazomethane synthesis .
  • Purification : Gradient recrystallization (e.g., ethanol-dioxane mixtures) improves purity, with yields up to 85% reported in similar syntheses .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable). and used IR/NMR concordance to confirm functional groups in triazine derivatives .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals (e.g., pyrrolidine CH2 vs. triazine-methyl groups).
  • Computational Modeling : DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data.

Advanced: How does the pyrrolidin-1-yl group influence the triazine core’s reactivity?

Answer:

  • Electronic Effects : Pyrrolidine’s electron-donating nature activates the triazine ring for subsequent substitutions (e.g., dimethylamine addition) by increasing electron density .
  • Steric Hindrance : Bulky pyrrolidine at the 6-position directs substitutions to the 4-position, as observed in ’s regioselective triazine modifications .
  • Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reaction conditions.

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Heat Management : Exothermic triazine substitutions require jacketed reactors or flow systems () to prevent thermal degradation .
  • Purification at Scale : Replace column chromatography with fractional crystallization or continuous liquid-liquid extraction.
  • Reagent Stability : Use freshly distilled solvents (e.g., dry DMF) to avoid hydrolysis of intermediates. emphasizes sodium acetate as a mild base to stabilize thioether formation .

Advanced: What mechanistic insights guide the functionalization of the triazine core?

Answer:

  • Nucleophilic Aromatic Substitution (SNAr) : Triazine’s electron-deficient ring undergoes SNAr with amines (e.g., dimethylamine) in polar aprotic solvents. demonstrates sequential substitutions at 4- and 6-positions under controlled pH .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor monosubstitution, while higher temperatures drive disubstitution (e.g., adding pyrrolidine after dimethylamine).

Advanced: How are stability and degradation profiles assessed under experimental conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light, and humidity. Monitor via HPLC for decomposition products.
  • pH Stability : Test solubility and integrity in buffers (pH 1–12). ’s safety data for acetamide analogs suggests sensitivity to alkaline hydrolysis .
  • Long-Term Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the thioether group.

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